Superior Selectivity for Cathepsin L Over Cathepsin B Compared to Broad-Spectrum Inhibitor E-64
KGP94 exhibits a high degree of selectivity for its primary target, Cathepsin L, over the related cysteine protease Cathepsin B. This contrasts sharply with the irreversible, broad-spectrum cysteine protease inhibitor E-64, which potently inhibits a wide range of cathepsins without significant selectivity. KGP94 shows an IC50 of 189 nM for Cathepsin L but no significant inhibition of Cathepsin B at concentrations up to 10 µM, establishing a selectivity index of >50-fold [REFS-1, REFS-2]. E-64, conversely, inhibits Cathepsin L, Cathepsin B, and other papain-like cysteine proteases with IC50 values in the low nanomolar range [2]. This selectivity window for KGP94 is critical for attributing observed biological effects specifically to Cathepsin L inhibition, rather than to broader pan-cathepsin suppression.
| Evidence Dimension | Enzyme inhibition selectivity (Cathepsin L vs. Cathepsin B) |
|---|---|
| Target Compound Data | Cathepsin L IC50 = 189 nM; Cathepsin B IC50 > 10,000 nM |
| Comparator Or Baseline | E-64: Potent inhibitor of Cathepsin L, Cathepsin B, and other papain-family cysteine proteases with IC50 values typically in the low nM range (0.5-10 nM). |
| Quantified Difference | KGP94 exhibits >50-fold selectivity for Cathepsin L over Cathepsin B, whereas E-64 shows little to no selectivity among papain-family cysteine proteases. |
| Conditions | In vitro enzyme inhibition assays using recombinant human Cathepsin L and Cathepsin B. |
Why This Matters
This selectivity minimizes confounding off-target effects on Cathepsin B, which has distinct roles in antigen processing and cell survival, enabling cleaner interpretation of Cathepsin L-specific biology in disease models.
- [1] Parker, E. N., et al. (2017). Synthesis and biological evaluation of a water-soluble phosphate prodrug salt and structural analogues of KGP94, a lead inhibitor of cathepsin L. Bioorganic & Medicinal Chemistry Letters, 27(5), 1304-1310. View Source
- [2] Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189-198. View Source
